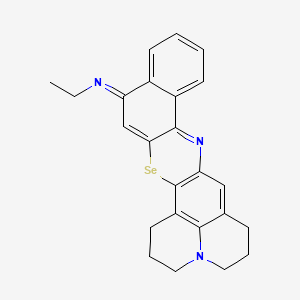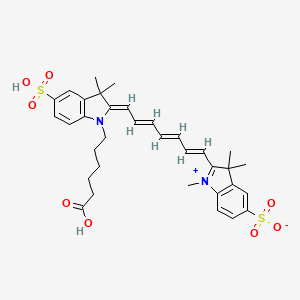
Unii-4G8X27X87A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monlunabant, also known as INV-202 or MRI-1891, is a peripherally selective cannabinoid receptor 1 inverse agonist. It was discovered as a β-arrestin-2-biased cannabinoid receptor 1 antagonist by the National Institutes of Health. Monlunabant was developed by Inversago Pharma as a potential weight loss drug .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Monlunabant involves multiple steps, starting with the preparation of key intermediatesThe final step involves the formation of the acetamide linkage .
Industrial Production Methods: Industrial production of Monlunabant follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions: Monlunabant undergoes various chemical reactions, including:
Oxidation: Monlunabant can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Monlunabant can undergo substitution reactions, particularly at the phenyl rings, to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
科学的研究の応用
Monlunabant has several scientific research applications, including:
Chemistry: Used as a model compound to study cannabinoid receptor interactions and inverse agonism.
Biology: Investigated for its effects on metabolic pathways and energy homeostasis.
Medicine: Explored as a potential treatment for obesity and metabolic syndrome due to its ability to modulate cannabinoid receptor activity.
作用機序
Monlunabant exerts its effects by acting as an inverse agonist at the cannabinoid receptor 1. This receptor is part of the endocannabinoid system, which plays a crucial role in regulating appetite, energy balance, and metabolism. By inhibiting the activity of cannabinoid receptor 1, Monlunabant reduces appetite and promotes weight loss. The molecular targets and pathways involved include the modulation of β-arrestin-2 signaling and the inhibition of endocannabinoid-mediated effects .
類似化合物との比較
Monlunabant is unique among cannabinoid receptor 1 inverse agonists due to its peripheral selectivity and β-arrestin-2 bias. Similar compounds include:
Rimonabant: A centrally acting cannabinoid receptor 1 antagonist that was withdrawn from the market due to psychiatric side effects.
JD5037: A peripherally restricted cannabinoid receptor 1 antagonist with similar applications in metabolic disorders.
Zevaquenabant (MRI-1867): Another peripherally acting cannabinoid receptor 1 inverse agonist with potential therapeutic applications.
Monlunabant’s uniqueness lies in its peripheral selectivity, which reduces the risk of central nervous system side effects, making it a safer alternative for treating metabolic disorders .
特性
CAS番号 |
2712480-46-9 |
|---|---|
分子式 |
C26H22ClF3N6O3S |
分子量 |
591.0 g/mol |
IUPAC名 |
N-[(E)-N'-[(Z)-C-[(4S)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-N-[4-(trifluoromethyl)phenyl]sulfonylcarbonimidoyl]carbamimidoyl]acetamide |
InChI |
InChI=1S/C26H22ClF3N6O3S/c1-16(37)32-24(31)33-25(35-40(38,39)21-13-9-19(10-14-21)26(28,29)30)36-15-22(17-5-3-2-4-6-17)23(34-36)18-7-11-20(27)12-8-18/h2-14,22H,15H2,1H3,(H3,31,32,33,35,37)/t22-/m1/s1 |
InChIキー |
GYJPQNPVIJXXTA-JOCHJYFZSA-N |
異性体SMILES |
CC(=O)N/C(=N/C(=N/S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)/N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/N |
正規SMILES |
CC(=O)NC(=NC(=NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2S)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-5-phenylpentyl]-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B12386307.png)




![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)

![N-[5-(4-cyclohexylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-2-fluoroprop-2-enamide](/img/structure/B12386343.png)



![(2r)-2-[[(1r,2s,3r,4r,5r)-4-Acetamido-2-[(2s,3r,4r,5s,6r)-3-Acetamido-6-(Hydroxymethyl)-4,5-Bis(Oxidanyl)oxan-2-Yl]oxy-6,8-Dioxabicyclo[3.2.1]octan-3-Yl]oxy]propanoic Acid](/img/structure/B12386366.png)
